molecular formula C6H20O4Si3 B1329742 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol CAS No. 3663-50-1

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol

Cat. No.: B1329742
CAS No.: 3663-50-1
M. Wt: 240.48 g/mol
InChI Key: XYBQTTAROZGWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a siloxane compound with the molecular formula C6H20O4Si3. This compound is characterized by its three silicon atoms connected by oxygen atoms, forming a trisiloxane backbone, with each silicon atom bonded to two methyl groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol can be synthesized through the hydrosilylation of 4-vinyl-1-cyclohexene-1,2-epoxide with 1,1,3,3,5,5-hexamethyltrisiloxane . This reaction typically requires a platinum complex catalyst to facilitate the addition of the siloxane to the vinyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of hexamethylcyclotrisiloxane as a starting material . This compound undergoes ring-opening polymerization to form the desired trisiloxane structure. The reaction conditions typically include the use of strong acids or bases as catalysts to promote the polymerization process.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.

    Reduction: Reduction reactions can convert the siloxane backbone into silane derivatives.

    Substitution: The methyl groups on the silicon atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically require the use of organometallic reagents, such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Silanols and siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various alkyl or aryl siloxane compounds.

Scientific Research Applications

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol involves its ability to form stable siloxane bonds with various substrates. The compound’s siloxane backbone provides flexibility and stability, making it an ideal candidate for use in coatings and adhesives. The methyl groups on the silicon atoms contribute to the compound’s hydrophobicity, enhancing its performance in water-repellent applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trisiloxane backbone with hydroxyl groups, providing both flexibility and reactivity. This makes it particularly useful in applications requiring both stability and the ability to form strong bonds with various substrates.

Properties

IUPAC Name

bis[[hydroxy(dimethyl)silyl]oxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H20O4Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBQTTAROZGWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063122
Record name 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-50-1
Record name 1,1,3,3,5,5-Hexamethyl-1,5-trisiloxanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethyltrisiloxane-1,5-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAMETHYLTRISILOXANE-1,5-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20LI094F74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the role of hexamethyltrisiloxane-1,5-diol in silicone polymer synthesis?

A: Hexamethyltrisiloxane-1,5-diol is a valuable building block in silicone polymer synthesis. It can react with silylamines like N,N-diethylaminotrimethylsilane, offering a controlled approach to building silicone polymers. [] This method allows for precise placement of crosslinking sites within the polymer chain, influencing the final polymer's properties. [] Additionally, this condensation reaction enables the creation of silicone block copolymers, expanding the versatility of these materials. []

Q2: Can hexamethyltrisiloxane-1,5-diol hydrolyze in water?

A: Yes, research shows that hexamethyltrisiloxane-1,5-diol undergoes hydrolysis in aqueous solutions. [] This hydrolysis leads to an equilibrium mixture containing dimethylsilanediol and tetramethyldisiloxane-1,3-diol, with dimethylsilanediol being the dominant species at dilute concentrations. [] This finding is significant as it highlights the potential breakdown products of hexamethyltrisiloxane-1,5-diol in environmental settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.